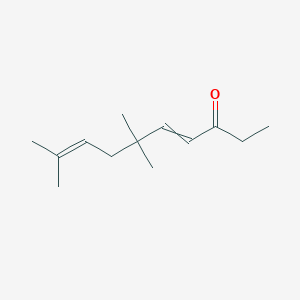
3-(2-Chlorophenyl)-6-(2,6-dichlorophenyl)-1,2,4,5-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-6-(2,6-dichlorophenyl)-1,2,4,5-tetrazine is a heterocyclic compound that belongs to the tetrazine family
準備方法
The synthesis of 3-(2-Chlorophenyl)-6-(2,6-dichlorophenyl)-1,2,4,5-tetrazine typically involves the reaction of 2-chlorobenzonitrile with 2,6-dichlorobenzonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
3-(2-Chlorophenyl)-6-(2,6-dichlorophenyl)-1,2,4,5-tetrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-(2-Chlorophenyl)-6-(2,6-dichlorophenyl)-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 3-(2-Chlorophenyl)-6-(2,6-dichlorophenyl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth.
類似化合物との比較
3-(2-Chlorophenyl)-6-(2,6-dichlorophenyl)-1,2,4,5-tetrazine can be compared with other similar compounds, such as:
3-(2-Chlorophenyl)-1,2,4,5-tetrazine: Lacks the additional dichlorophenyl group, which may result in different chemical and biological properties.
6-(2,6-Dichlorophenyl)-1,2,4,5-tetrazine: Similar structure but without the 2-chlorophenyl group, leading to variations in reactivity and applications.
特性
CAS番号 |
162320-81-2 |
|---|---|
分子式 |
C14H7Cl3N4 |
分子量 |
337.6 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-6-(2,6-dichlorophenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H7Cl3N4/c15-9-5-2-1-4-8(9)13-18-20-14(21-19-13)12-10(16)6-3-7-11(12)17/h1-7H |
InChIキー |
NFGGITIJPYRNJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=CC=C3Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)
![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)





![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)

![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)

